molecular formula C24H38O2 B10799460 Vitamin D3 derivative

Vitamin D3 derivative

Cat. No.: B10799460
M. Wt: 358.6 g/mol
InChI Key: GKTDPIQLKVFPBU-UHFFFAOYSA-N
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Description

Vitamin D3, also known as cholecalciferol, is a secosteroid that plays a crucial role in maintaining calcium and phosphate balance in the body. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight. Vitamin D3 derivatives are modified forms of cholecalciferol that have been altered to enhance their biological activity or stability. These derivatives are used in various scientific and medical applications due to their improved efficacy and targeted actions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3 derivatives typically involves the modification of the cholecalciferol molecule. One common method is the hydroxylation of cholecalciferol to produce 1,25-dihydroxyvitamin D3, which is the most active form of Vitamin D3. This process involves the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions on the molecule .

This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions, using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of Vitamin D3 derivatives often involves large-scale chemical synthesis or biotechnological processes. For example, the hydroxylation of cholecalciferol can be carried out using microbial fermentation, where specific strains of bacteria or fungi are used to produce the desired hydroxylated derivatives . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of Vitamin D3 derivatives include:

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and nitrogen-substituted derivatives of Vitamin D3. These products exhibit enhanced biological activity and stability compared to the parent compound .

Properties

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDPIQLKVFPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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